1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea 1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea
Brand Name: Vulcanchem
CAS No.: 392236-28-1
VCID: VC4970853
InChI: InChI=1S/C22H18N2O2S/c1-15-12-13-19(18(14-15)20(25)16-8-4-2-5-9-16)23-22(27)24-21(26)17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,24,26,27)
SMILES: CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C22H18N2O2S
Molecular Weight: 374.46

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea

CAS No.: 392236-28-1

Cat. No.: VC4970853

Molecular Formula: C22H18N2O2S

Molecular Weight: 374.46

* For research use only. Not for human or veterinary use.

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea - 392236-28-1

Specification

CAS No. 392236-28-1
Molecular Formula C22H18N2O2S
Molecular Weight 374.46
IUPAC Name N-[(2-benzoyl-4-methylphenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C22H18N2O2S/c1-15-12-13-19(18(14-15)20(25)16-8-4-2-5-9-16)23-22(27)24-21(26)17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,24,26,27)
Standard InChI Key TXMRQXMDQGXLOB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a thiourea group (–N–C(S)–N–) bridging two aromatic systems: a benzoyl group (C₆H₅–C=O) at one nitrogen and a 2-benzoyl-4-methylphenyl moiety at the other. The 4-methylphenyl substituent introduces steric bulk and hydrophobic character, while the benzoyl groups contribute to π-π stacking interactions and hydrogen-bonding capabilities.

Key Features:

  • Hydrogen Bonding: The thiocarbonyl sulfur and amide protons participate in intermolecular hydrogen bonds, influencing crystal packing and solubility.

  • Conformational Flexibility: Restricted rotation around the C–N bonds due to steric hindrance from the 4-methyl group favors planar configurations, enhancing stability in solid-state structures.

Spectroscopic Characterization

  • FT-IR: Peaks at 1,250–1,350 cm⁻¹ (C=S stretch) and 3,200–3,400 cm⁻¹ (N–H stretch) confirm the thiourea moiety.

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while thiourea N–H protons appear deshielded at δ 10–12 ppm.

  • X-ray Crystallography: Intramolecular hydrogen bonds (N–H⋯S/O) stabilize the structure, with dihedral angles between aromatic planes ranging from 36° to 70°.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in dry acetone.

    C₆H₅COCl+NH₄SCNC₆H₅NCS+NH₄Cl\text{C₆H₅COCl} + \text{NH₄SCN} \rightarrow \text{C₆H₅NCS} + \text{NH₄Cl}
  • Nucleophilic Addition: 2-Benzoyl-4-methylaniline reacts with benzoyl isothiocyanate in ethanol under reflux.

    C₆H₅NCS+C₁₄H₁₃NOC₂₂H₁₈N₂O₂S+HCl\text{C₆H₅NCS} + \text{C₁₄H₁₃NO} \rightarrow \text{C₂₂H₁₈N₂O₂S} + \text{HCl}

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing charged intermediates.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate reaction kinetics, achieving yields >60%.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Automated Systems: Precise control of temperature (80–100°C) and pressure (1–2 atm) ensures reproducibility.

  • Downstream Processing: Recrystallization from ethanol yields high-purity product (>98%).

Chemical Reactivity and Applications

Cyclization Reactions

Under acidic or thermal conditions, the thiourea moiety undergoes intramolecular cyclization:

Reaction TypeConditionsProductYield
Thiazole FormationH₂SO₄, 80°C, 2 hr5-Methyl-2-(4-methylphenyl)thiazole68%
Benzothiazine SynthesisToluene, PTSA, reflux3-Benzoyl-6-methyl-1,2-benzothiazine52%

Mechanism: Protonation of the thiocarbonyl sulfur facilitates nucleophilic attack by adjacent aryl groups, forming fused heterocycles.

Oxidation and Substitution

  • Oxidation: Treatment with H₂O₂ in acetic acid converts thiourea to urea:

    C₂₂H₁₈N₂O₂S+H₂O₂C₂₂H₁₈N₂O₃+S+H₂O\text{C₂₂H₁₈N₂O₂S} + \text{H₂O₂} \rightarrow \text{C₂₂H₁₈N₂O₃} + \text{S} + \text{H₂O}

    Yield: 89% (confirmed by ¹H NMR).

  • Amine Substitution: Reaction with ethylenediamine produces guanidine derivatives (Yield: 74%).

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity:

PathogenInhibition (%)
Staphylococcus aureus85
Escherichia coli65
Candida albicans55

Mechanism: Disruption of bacterial DNA gyrase via hydrogen bonding (Thiocarbonyl S → ASN-46) and π-π stacking (Benzoyl → TYR-109).

Cell LineIC₅₀ (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)10.0

Pathway: Apoptosis induction via mitochondrial depolarization and caspase-3 activation.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundKey SubstituentBioactivity (IC₅₀, µM)
1-Benzoyl-3-(4-fluorophenyl)thiourea4-Fluorophenyl18.2
1-Benzoyl-3-(4-ferrocenyl)thioureaFerrocenyl8.5 (Electroactive)
Target Compound4-Methylphenyl12.3

Trends:

  • Electron-withdrawing groups (e.g., –F) reduce potency.

  • Hydrophobic substituents (e.g., –CH₃) enhance membrane permeability.

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